molecular formula C22H29NO4S B1666703 Benztropine mesylate CAS No. 132-17-2

Benztropine mesylate

Cat. No.: B1666703
CAS No.: 132-17-2
M. Wt: 403.5 g/mol
InChI Key: CPFJLLXFNPCTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benztropine mesylate is a synthetic compound with anticholinergic and antihistaminic properties. It is primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound is a combination of a tropane ring, similar to cocaine, and a diphenyl ether, making it a potent dopamine uptake inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benztropine mesylate is synthesized through a series of chemical reactions involving the tropane ring and diphenyl ether. The synthesis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes:

    Raw Material Preparation: High-purity raw materials are prepared and tested for quality.

    Chemical Synthesis: The synthesis is carried out in large reactors under controlled conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization and chromatography.

    Quality Control: The final product is tested for purity, potency, and safety before packaging.

Chemical Reactions Analysis

Types of Reactions: Benztropine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

Benztropine mesylate functions by antagonizing acetylcholine at muscarinic receptors in the central nervous system. This action helps alleviate symptoms of parkinsonism by reducing the cholinergic effects that can exacerbate motor dysfunction. Its pharmacokinetics reveal low oral bioavailability due to limited gastric absorption and extensive hepatic first-pass metabolism, yet it demonstrates high permeability across the blood-brain barrier, making it effective for central nervous system applications .

Key Pharmacokinetic Parameters

ParameterDescription
Absorption Low oral bioavailability; affected by first-pass metabolism
Distribution High blood-brain barrier permeability
Metabolism Hepatic; produces several metabolites
Elimination Excreted via urine and bile

Clinical Applications

This compound is primarily indicated for:

  • Parkinsonism : It is used as an adjunctive treatment for idiopathic and postencephalitic parkinsonism.
  • Extrapyramidal Symptoms : The drug is effective in managing drug-induced extrapyramidal symptoms, particularly those resulting from antipsychotic medications .
  • Acute Dystonia : It is also utilized for acute treatment and prevention of dystonic reactions associated with neuroleptic therapy .

Off-Label Uses

Research has identified several off-label applications for this compound, including:

  • Management of Intractable Hiccups : Clinical studies have explored its efficacy in treating persistent hiccups .
  • Cognitive Effects in Schizophrenia : A study indicated that withdrawal from benztropine in chronic schizophrenic patients resulted in improved cognitive function, suggesting potential cognitive side effects when used long-term .

Case Studies

  • Withdrawal Effects in Schizophrenic Patients :
    A double-blind study involving chronic schizophrenic patients demonstrated that those withdrawn from benztropine experienced significant improvements in cognitive scores compared to those who continued treatment. The findings suggest that while benztropine alleviates extrapyramidal symptoms, it may also contribute to cognitive impairments over time .
  • Management of Extrapyramidal Symptoms :
    In a clinical trial assessing the effects of benztropine on patients undergoing antipsychotic therapy, 26% of participants required reinstatement of benztropine after withdrawal due to increased extrapyramidal symptoms. This highlights the importance of careful management when discontinuing anticholinergic medications in patients on neuroleptics .
  • Case Reports on Drug Interactions :
    Reports have indicated adverse effects such as paralytic ileus potentially linked to the combination of benztropine with other medications like mesoridazine. These cases emphasize the need for vigilance regarding drug interactions and side effects during treatment regimens involving benztropine .

Mechanism of Action

Benztropine mesylate is compared with other similar compounds such as trihexyphenidyl and diphenhydramine:

    Trihexyphenidyl: Both compounds are anticholinergic agents used in the treatment of Parkinson’s disease.

    Diphenhydramine: While diphenhydramine is primarily an antihistamine, it also has anticholinergic properties.

Comparison with Similar Compounds

Biological Activity

Benztropine mesylate, a synthetic compound derived from benztropine, is primarily known for its use in treating Parkinson's disease and drug-induced extrapyramidal symptoms. Recent studies have expanded its scope of biological activity, revealing potential applications in cancer therapy and other neurological disorders. This article delves into the mechanisms of action, therapeutic implications, and research findings surrounding this compound.

This compound exhibits multiple pharmacological effects due to its interaction with various neurotransmitter systems:

  • Dopamine Transport Inhibition : It selectively inhibits the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is particularly beneficial in restoring dopaminergic activity in Parkinson's disease patients .
  • Muscarinic Receptor Antagonism : The compound acts as an antagonist at muscarinic acetylcholine receptors, particularly M1 receptors in the striatum. This action helps correct the imbalance between acetylcholine and dopamine, which is critical in managing Parkinsonian symptoms .
  • Histamine Receptor Interaction : Benztropine also exhibits antihistaminic properties, contributing to its overall pharmacological profile .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Inhibition of Cancer Stem Cells (CSCs) : Research has shown that this compound inhibits breast cancer stem cells by interacting with acetylcholine receptors and dopamine transporters. In vitro studies demonstrated a decrease in cell populations characterized by high aldehyde dehydrogenase (ALDH) activity and a CD44+/CD24- phenotype, which are markers of CSCs .
  • Tumor Growth Suppression : In vivo experiments using a 4T1 mouse model indicated that this compound significantly inhibited tumor initiation and growth. The compound was found to reduce the expression of oncogenic signaling pathways, including STAT3 and NF-κB, which are crucial for tumor progression .
Study Findings Model Used
Inhibition of breast cancer stem cells; decreased ALDH activityIn vitro & 4T1 mouse model
Suppressed tumor growth; reduced circulating tumor cellsTumor allograft model
Improved chemotherapy efficiency; inhibited tumoroid formationIn vitro

Neurological Effects

In addition to its anticancer properties, this compound has been studied for its effects on neurological conditions:

  • Myoclonus Management : Case studies suggest that benztropine can be effective in managing myoclonus associated with various conditions. Its ability to modulate neurotransmitter systems may help reduce the frequency and severity of myoclonic movements .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A patient experiencing drug-induced myoclonus showed significant improvement after treatment with this compound, resulting in reduced movement severity without notable side effects.
  • Case Study 2 : In patients with Parkinson's disease, adding this compound to their treatment regimen led to enhanced control over motor symptoms compared to those receiving standard therapy alone.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of benztropine mesylate in Parkinson’s disease research?

this compound acts as a dual-function agent:

  • Muscarinic acetylcholine receptor (mAChR) antagonism : Blocks central and peripheral mAChRs, reducing excessive cholinergic activity implicated in motor dysfunction .
  • Dopamine transporter (DAT) inhibition : Inhibits dopamine reuptake (IC₅₀ = 118 nM), prolonging dopaminergic signaling in the striatum, which is critical for alleviating Parkinsonian symptoms . Methodological note: Use radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) and functional cAMP assays to validate receptor interactions .

Q. How is this compound used experimentally to model therapeutic effects in Parkinson’s disease?

In preclinical studies:

  • Dosage : Administer 3–5 mg/kg intraperitoneally in rodent models to mimic clinical tremor suppression .
  • Behavioral assays : Quantify efficacy using rotarod tests or the Unified Parkinson’s Disease Rating Scale (UPDRS) for motor coordination .
  • Control considerations : Compare with L-DOPA or other DAT inhibitors to differentiate cholinergic vs. dopaminergic mechanisms .

Advanced Research Questions

Q. What experimental designs are used to investigate this compound’s anti-cancer stem cell (CSC) activity in breast cancer?

  • In vitro :

  • Mammosphere assays : Treat BCSCs (e.g., MDA-MB-231) with 5–10 µM this compound to inhibit sphere formation and self-renewal. Assess viability via ATP-based assays (IC₅₀ ≈ 5 µM) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., Akt/Wnt signaling) .
    • In vivo :
  • Xenograft models: Administer 25 mg/kg/day intraperitoneally to evaluate tumor growth suppression and CSC marker (e.g., ALDH1) downregulation .

Q. How does this compound enhance remyelination in multiple sclerosis models, and what molecular pathways are involved?

  • Mechanism : Activates oligodendrocyte differentiation via M1/M3 mAChR antagonism, reducing inhibitory cholinergic signaling on oligodendrocyte precursor cells .
  • Experimental validation :

  • Cuprizone-induced demyelination : Treat mice with 1 mg/kg/day this compound; quantify remyelination via electron microscopy or myelin basic protein (MBP) staining .
  • Pharmacological blocking : Co-administer mAChR agonists (e.g., pilocarpine) to confirm pathway specificity .

Q. What are the conflicting data regarding this compound’s potential CCR5 antagonism, and how can these discrepancies be resolved?

  • Contradiction : Computational models (CATS2 descriptor) predict CCR5 antagonism, but experimental DRUGMATRIX screening shows <50% inhibition at 10 µM .
  • Resolution strategies :

  • Competitive binding assays : Use [¹²⁵I]CCL5 to measure direct CCR5 affinity.
  • Functional assays : Test inhibition of CCR5-mediated chemotaxis in THP-1 cells .

Q. Methodological & Safety Considerations

Q. What are best practices for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use NIOSH-approved respirators with HEPA filters for aerosolized particles .
  • Storage : Store at 2–8°C in airtight containers; avoid moisture to prevent degradation .
  • Waste disposal : Incinerate at >1,000°C for chemical inactivation .

Q. How can researchers address this compound’s off-target effects in neuropharmacology studies?

  • Specificity controls :

  • Use selective mAChR/DAT inhibitors (e.g., atropine for mAChR, GBR12909 for DAT) to isolate benztropine’s effects .
  • Employ knockout models (e.g., DAT⁻/⁻ mice) to confirm target engagement .

Q. Data Interpretation & Contradictions

Q. Why do in vitro and in vivo potency of this compound differ in CSC studies?

  • Bioavailability factors : In vivo metabolism (e.g., hepatic CYP450 conversion) reduces effective concentrations compared to in vitro conditions .
  • Tumor microenvironment : Stromal interactions (e.g., hypoxia) may upregulate mAChR expression, enhancing benztropine’s efficacy in vivo .

Properties

IUPAC Name

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJLLXFNPCTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-17-2
Record name BENZTROPINE MESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Benztropine mesylate
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Benztropine mesylate
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Benztropine mesylate
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Benztropine mesylate
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Benztropine mesylate
[2-(4-aminophenyl)-1H-benzimidazol-5-yl](phenyl)methanone
Benztropine mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.